5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine
Overview
Description
5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine is a useful research compound. Its molecular formula is C10H4Br2Cl2N2 and its molecular weight is 382.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization
5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine has been synthesized on a multigram scale from inexpensive materials, demonstrating its potential as a scalable and efficient intermediate for creating complex ligands and functional materials. This compound has shown great versatility in the synthesis of materials used in biodiagnostics, photovoltaics, and organic light-emitting diodes, as well as complex molecular structures like catenanes and knots. Its efficient synthesis and stepwise functionalization through Stille couplings are well-documented (D'Souza, Leigh, Papmeyer, & Woltering, 2012).
Preparation for Metal-Complexing Molecular Rods
Efficient syntheses of brominated bipyridines, including 5,5'-dibromo-2,2'-bipyridine, have been developed, primarily for preparing metal-complexing molecular rods. These syntheses involve Stille coupling and reductive symmetric coupling, yielding products suitable for various applications in coordination chemistry (Schwab, Fleischer, & Michl, 2002).
Application in Electrically Conductive Polymers
The reaction of 5,5'-dibromo-2,2'-bipyridine with a nickel complex produces poly(2,2'-bipyridine-5,5'-diyl), a polymer with significant physical and electrically conducting properties. This polymer can form complexes with iron and ruthenium ions, showing its potential in advanced material science (Yamamoto, Zhou, Kanbara, & Maruyama, 1990).
Insights in Chromatography and Molecular Interactions
The compound has been used in high-performance liquid chromatography (HPLC) for understanding the impact of molecular shape and electronic properties on enantioseparation. Its use in HPLC also aids in identifying molecular interactions involved in the chiral discrimination process, such as halogen bonding interactions (Peluso, Mamane, Aubert, & Cossu, 2014).
Use in Liquid Crystals
5,5'-Dibromo-2,2'-bipyridine has been functionalized to create new families of mesomorphic compounds. These compounds exhibit smectic B, smectic A, and nematic phases, demonstrating its applicability in the field of liquid crystals and advanced materials (El-Ghayoury, Douce, Ziessel, & Skoulios, 2000).
properties
IUPAC Name |
5-bromo-4-(5-bromo-2-chloropyridin-4-yl)-2-chloropyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2Cl2N2/c11-7-3-15-9(13)1-5(7)6-2-10(14)16-4-8(6)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVNLSUYCAEACP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C2=CC(=NC=C2Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.